molecular formula C11H11BrO4 B2572332 4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid CAS No. 2172600-53-0

4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid

Cat. No. B2572332
CAS RN: 2172600-53-0
M. Wt: 287.109
InChI Key: BEUDNWMQSBQIGW-UHFFFAOYSA-N
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Description

The compound “4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid” is a derivative of 5-bromo-2-hydroxy-4-methyl-benzaldehyde . It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1cc (O)c (C=O)cc1Br . This indicates that the compound contains a bromine atom (Br), a carbonyl group (C=O), a hydroxyl group (O), and a methyl group (CH3) attached to a benzene ring .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C8H7BrO2 and it has a molecular weight of 215.04 . The compound’s InChI key is QEXAZOMOZUCOGO-UHFFFAOYSA-N .

Safety And Hazards

The compound is classified as a non-combustible solid . It has a WGK of 3 . The flash point is not applicable . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

4-(5-bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-6-4-10(14)7(5-8(6)12)9(13)2-3-11(15)16/h4-5,14H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUDNWMQSBQIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid

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